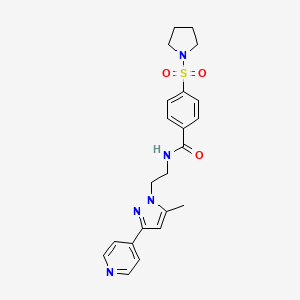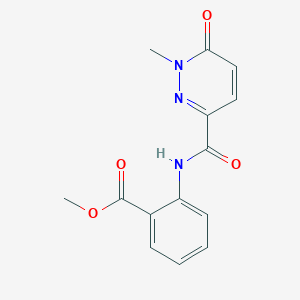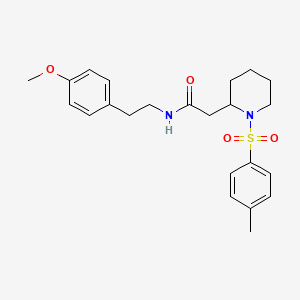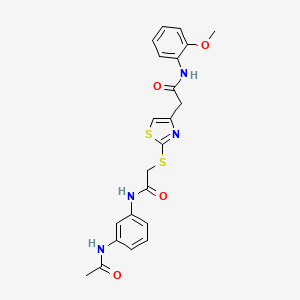
7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone, is a quinazolinone derivative and a synthetic compound. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A novel 3-amino-4(3H)-quinazolinone was synthesized via two routes, leading to the creation of compounds with antimicrobial activities. This synthesis process involved interactions and treatments with various chemical reagents to produce derivatives with potential biological significance. The antimicrobial activities of selected compounds were screened, indicating the compound's potential in developing treatments against microbial infections (Ammar et al., 2011).
Anticonvulsant Activity
Research into 2-substituted 3-aryl-4(3H)-quinazolinones revealed compounds with promising anticonvulsant activity. Preliminary screenings identified derivatives with significant protection against seizures and low neurotoxicity, highlighting their potential as anticonvulsant agents (Wolfe et al., 1990).
Histamine H3 Receptor Inverse Agonists
Quinazolinone derivatives were evaluated as nonimidazole H3 receptor inverse agonists, showing potent activity and excellent selectivity. One derivative demonstrated satisfactory pharmacokinetic profiles and brain penetrability, suggesting its potential for treating central nervous system disorders (Nagase et al., 2008).
Anticancer Activity
Quinazolin-4(3H)-ones derivatives exhibited notable anticancer activities. Synthesis of thiadiazol substituted quinazolin-4-(3H)-ones showed effectiveness against HeLa cells and tumor growth in mice, indicating their potential in cancer treatment strategies (Joseph et al., 2010).
Multi-Component Domino Strategy
A study presented an Al(III) chloride catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones, offering an efficient route to construct these highly functionalized compounds from readily available materials. This strategy supports the versatile applications of quinazolinones in drug discovery (Kour et al., 2017).
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-6-14(17-8-9)19-10(2)18-13-7-11(16)4-5-12(13)15(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAVRHKIFPQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)



